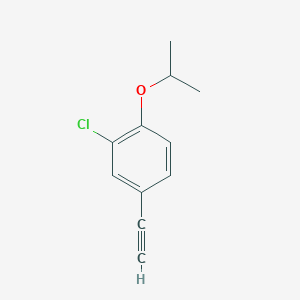

2-Chloro-4-ethynyl-1-isopropoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-ethynyl-1-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c1-4-9-5-6-11(10(12)7-9)13-8(2)3/h1,5-8H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIWRTWFIKXDKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C#C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 2 Chloro 4 Ethynyl 1 Isopropoxybenzene and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for 2-Chloro-4-ethynyl-1-isopropoxybenzene

A retrosynthetic analysis of this compound reveals several plausible disconnection points. The carbon-carbon bond of the ethynyl (B1212043) group is a prime candidate for disconnection via a Sonogashira cross-coupling reaction, a powerful method for forming C(sp²)-C(sp) bonds. libretexts.orgorganic-chemistry.orgwikipedia.org This leads back to a 1-chloro-4-halo-2-isopropoxybenzene intermediate and a suitable acetylene (B1199291) source.

Another key disconnection involves the ether linkage of the isopropoxy group. This C-O bond can be retrosynthetically cleaved via a Williamson ether synthesis, suggesting a 2-chloro-4-ethynylphenol (B13568606) precursor and an isopropyl halide. amazonaws.comorganicchemistrytutor.com The sequence of these disconnections is crucial. For instance, installing the ethynyl group late in the synthesis might be preferable to avoid potential complications with this reactive moiety during other transformations.

A plausible forward synthetic plan, therefore, could commence with a readily available substituted phenol (B47542). A general approach might start with 2-chloro-4-iodophenol (B177997). nih.gov This starting material allows for the sequential introduction of the required functional groups.

Methodologies for the Introduction of the Isopropoxy Moiety onto the Aromatic Ring

The introduction of the isopropoxy group is typically achieved through a Williamson ether synthesis. jk-sci.comlumenlearning.commasterorganicchemistry.com This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. pharmaxchange.info For the synthesis of this compound, a precursor such as 2-chloro-4-iodophenol would be deprotonated with a suitable base to form the corresponding phenoxide. This nucleophilic phenoxide then reacts with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in an SN2 reaction to form the desired ether. organicchemistrytutor.com

The choice of base and solvent is critical to the success of this reaction. jk-sci.commasterorganicchemistry.com Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). jk-sci.comthieme-connect.de Polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often employed to facilitate the SN2 pathway and minimize side reactions such as elimination. jk-sci.comnumberanalytics.com The reaction conditions must be carefully controlled to ensure selective O-alkylation over potential C-alkylation. pharmaxchange.info

| Component | Examples | Role in Reaction |

|---|---|---|

| Phenolic Substrate | 2-Chloro-4-iodophenol | Source of the aromatic core and hydroxyl group |

| Alkylating Agent | 2-Bromopropane, 2-Iodopropane | Provides the isopropoxy group |

| Base | NaH, K₂CO₃, NaOH | Deprotonates the phenol to form the nucleophilic phenoxide jk-sci.comthieme-connect.de |

| Solvent | DMF, Acetone, THF | Facilitates the SN2 reaction jk-sci.comnumberanalytics.com |

Orthogonal Functionalization Approaches for Chlorine and Ethynyl Group Incorporation

The term "orthogonal functionalization" refers to the selective reaction of one functional group in the presence of others. This is a key consideration in the synthesis of polysubstituted aromatics like this compound.

The Sonogashira reaction is a highly effective method for the installation of the ethynyl group onto an aryl halide. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.org The reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.org

In a potential synthesis of this compound, an intermediate such as 1-chloro-4-iodo-2-isopropoxybenzene (B8161975) would be reacted with a protected or terminal alkyne like trimethylsilylacetylene, followed by deprotection. The reactivity of aryl halides in the Sonogashira coupling follows the order I > Br > Cl. youtube.com This differential reactivity allows for selective coupling at the iodo-substituted position while leaving the chloro substituent intact. nih.gov

The choice of palladium catalyst and ligands is crucial for the efficiency of the Sonogashira reaction. libretexts.org Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. numberanalytics.com The use of bulky and electron-rich phosphine (B1218219) ligands can enhance the catalytic activity, particularly for less reactive aryl chlorides. libretexts.orgcapes.gov.br Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. libretexts.orgresearchgate.net

| Component | Examples | Function |

|---|---|---|

| Aryl Halide | 1-Chloro-4-iodo-2-isopropoxybenzene | The electrophilic coupling partner |

| Alkyne | Trimethylsilylacetylene, Phenylacetylene | The nucleophilic coupling partner nih.gov |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Facilitates the cross-coupling libretexts.orgnumberanalytics.com |

| Copper(I) Co-catalyst | CuI | Activates the alkyne wikipedia.org |

| Base | Triethylamine, Piperidine | Neutralizes the HX by-product and facilitates catalyst regeneration nih.govkaust.edu.sa |

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then be quenched with an electrophile to introduce a new substituent. wikipedia.org

In the context of synthesizing this compound, the isopropoxy group can serve as a DMG. Starting with 4-ethynyl-1-isopropoxybenzene, a directed ortho-metalation could be employed to introduce the chlorine atom. The isopropoxy group would direct the lithiation to the C2 position. Subsequent quenching of the aryllithium intermediate with a chlorinating agent, such as N-chlorosuccinimide (NCS) or hexachloroethane, would yield the desired product. The strength of the DMG and the reaction conditions are critical for achieving high regioselectivity. baranlab.orgharvard.edu

Optimization of Reaction Conditions and Catalyst Systems for High Purity and Yield

Optimizing reaction conditions is paramount for achieving high purity and yield in the synthesis of this compound. For the Sonogashira coupling, factors such as catalyst loading, temperature, solvent, and the nature of the base can significantly impact the outcome. numberanalytics.comkaust.edu.sa For instance, lowering the catalyst loading can reduce costs and simplify purification, while temperature control can minimize side reactions like the homocoupling of the alkyne. numberanalytics.comkaust.edu.sa The use of heterogeneous catalysts is also an area of active research, as they can be easily recovered and reused. researchgate.netnih.gov

In directed ortho-metalation, the choice of the organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) and the presence of additives like tetramethylethylenediamine (TMEDA) can influence the rate and selectivity of the metalation. harvard.edu Temperature control is also crucial to prevent undesired side reactions and ensure the stability of the aryllithium intermediate.

Synthesis of Structurally Related Analogues for Mechanistic Insight

The synthesis of structurally related analogues can provide valuable insights into the reaction mechanisms and the influence of different substituents on reactivity. For example, preparing analogues with different alkoxy groups (e.g., methoxy, ethoxy) in place of the isopropoxy group can help to understand the steric and electronic effects of the directing group in ortho-metalation. biosynth.comnih.govwipo.int

Similarly, synthesizing analogues with different halogens at the 4-position (e.g., bromo, iodo) can be used to study the kinetics of the Sonogashira coupling. nih.gov The preparation of isomers, such as 1-chloro-2-ethynyl-4-isopropoxybenzene or 4-chloro-2-ethynyl-1-isopropoxybenzene, would further elucidate the regiochemical outcomes of the synthetic steps. Analogues with the ethynyl group at different positions, such as 1-chloro-2-ethynylbenzene (B43536) or 1-chloro-3-ethynylbenzene, can also serve as valuable comparisons. nih.govsigmaaldrich.com The study of these related compounds helps in building a comprehensive understanding of the structure-reactivity relationships that govern the synthesis of these complex aromatic molecules. arkat-usa.orgprepchem.com

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of 2 Chloro 4 Ethynyl 1 Isopropoxybenzene

Electrophilic Aromatic Substitution Reactions of the Substituted Benzene (B151609) Core

The benzene ring of 2-Chloro-4-ethynyl-1-isopropoxybenzene is susceptible to electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents. The isopropoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. The ethynyl (B1212043) group is a deactivating group.

Considering the directing effects, electrophilic attack is most likely to occur at the positions ortho and para to the strongly activating isopropoxy group. The position para to the isopropoxy group is already occupied by the ethynyl group. Therefore, electrophilic substitution is expected to predominantly occur at the positions ortho to the isopropoxy group. One of these positions is already substituted with a chlorine atom. Thus, the most probable site for electrophilic attack is the carbon atom at position 6.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, chlorination of a similar compound, anisole, typically yields a mixture of ortho- and para-chloroanisole, with the para isomer often being the major product. In the case of this compound, with the para position blocked, substitution at the ortho position (C6) is anticipated.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Chloro-4-ethynyl-1-isopropoxy-6-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 2-Bromo-6-chloro-4-ethynyl-1-isopropoxybenzene |

| Sulfonation | SO₃, H₂SO₄ | 3-Chloro-5-ethynyl-2-isopropoxybenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(3-Chloro-5-ethynyl-2-isopropoxyphenyl)ethan-1-one |

Nucleophilic Substitution Reactions Involving the Chlorine Atom

Nucleophilic aromatic substitution (SNA) of the chlorine atom in this compound is generally difficult under standard conditions. Aryl halides are typically unreactive towards nucleophiles unless the ring is activated by strong electron-withdrawing groups in the ortho and para positions. In this molecule, the presence of the electron-donating isopropoxy group further deactivates the ring towards nucleophilic attack.

However, under forcing conditions, such as high temperatures and pressures, or in the presence of a strong base via an elimination-addition (benzyne) mechanism, substitution of the chlorine atom may be possible. For instance, the reaction of 2-chloro-3,5-dinitropyridine (B146277) with anilines proceeds via an SNAr mechanism. researchgate.net While the electronic properties of this compound are different, this illustrates a potential pathway under activating conditions.

Reactivity of the Ethynyl Group: Cycloaddition and Addition Reactions

The ethynyl group is a highly versatile functional group that can participate in a variety of cycloaddition and addition reactions.

The ethynyl group can undergo [2+2+2] cycloaddition reactions with other alkynes or with a combination of alkynes and alkenes, typically catalyzed by transition metals like rhodium or nickel. These reactions can lead to the formation of substituted benzene rings or more complex polycyclic aromatic compounds.

Furthermore, substituted phenylacetylenes are known to undergo polymerization to form conjugated polymers. mdpi.comrsc.org The polymerization of this compound, likely catalyzed by transition metal complexes, would be expected to yield a poly(phenylacetylene) derivative with interesting electronic and optical properties. The thermal stability of such polymers can be significant, with some substituted polyacetylenes being stable up to 200°C. researchgate.net

The alkyne moiety can undergo hydration in the presence of a mercury catalyst and acid to form a ketone, following Markovnikov's rule. In the case of this compound, this would lead to the formation of 1-(2-chloro-4-isopropoxyphenyl)ethan-1-one.

Hydrohalogenation of the alkyne with reagents like HCl or HBr would also follow Markovnikov's rule, with the hydrogen adding to the terminal carbon of the alkyne and the halogen adding to the carbon attached to the benzene ring. youtube.comyoutube.comyoutube.com Addition of a second equivalent of the hydrogen halide would result in a geminal dihalide.

Other addition reactions, such as hydrogenation, would lead to the corresponding alkene (2-chloro-1-isopropoxy-4-vinylbenzene) and subsequently to the fully saturated alkyl chain (2-chloro-4-ethyl-1-isopropoxybenzene).

Transition Metal-Catalyzed Transformations Involving the Alkyne and Halogen Moieties

Both the ethynyl group and the chloro substituent can participate in a variety of transition metal-catalyzed cross-coupling reactions, making this compound a valuable building block in organic synthesis.

The Sonogashira coupling is a prominent reaction for terminal alkynes, where the ethynyl group can be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This allows for the extension of the conjugated system. For example, coupling with an aryl iodide would yield a diarylacetylene derivative.

The chlorine atom can also participate in cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, although aryl chlorides are generally less reactive than aryl bromides or iodides. gelest.com Specialized catalyst systems are often required for the efficient coupling of aryl chlorides. The Sonogashira reaction itself can also be performed with aryl chlorides under specific conditions.

Table 2: Potential Transition Metal-Catalyzed Reactions of this compound

| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

| Sonogashira Coupling (at ethynyl) | Aryl Iodide | Pd(PPh₃)₄, CuI, base | Diarylacetylene |

| Suzuki Coupling (at chloro) | Arylboronic acid | Pd(OAc)₂, SPhos, base | Biaryl |

| Stille Coupling (at chloro) | Organostannane | Pd(PPh₃)₄ | Aryl-substituted arene |

| Heck Coupling (at chloro) | Alkene | Pd(OAc)₂, P(o-tol)₃, base | Substituted alkene |

Thermal and Photochemical Decomposition Pathways and Stability Profiling

The thermal stability of substituted phenylacetylenes can be high, with some polymers being stable at elevated temperatures. researchgate.net The thermal decomposition of this compound would likely involve reactions of the ethynyl group, such as cyclotrimerization or polymerization at higher temperatures. The C-Cl and C-O bonds might also be susceptible to cleavage under pyrolytic conditions.

Photochemical reactions of phenylacetylenes can involve electron-transfer processes, leading to the formation of radical ions and subsequent dimerization or reaction with other molecules. rsc.org The presence of the chloro and isopropoxy substituents would influence the electronic properties of the excited state and thus the course of the photochemical reactions. For instance, photochemical cleavage of a phenolic group from an alpha-keto amide has been observed, suggesting that under UV irradiation, the C-O bond of the isopropoxy group could be a site of reaction. nih.gov Photochemical reactions can also lead to isomerizations or cycloadditions. msu.edutestbook.com

Computational and Theoretical Chemistry of 2 Chloro 4 Ethynyl 1 Isopropoxybenzene

Quantum Chemical Calculations: Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-Chloro-4-ethynyl-1-isopropoxybenzene. These methods provide insights into its electronic structure, molecular orbitals, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the molecular structure and properties of chemical compounds. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. By finding the minimum energy conformation, researchers can accurately predict bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is instrumental in predicting various spectroscopic properties. For instance, it can calculate the vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. It can also be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and UV-Visible electronic absorption spectra, providing a theoretical basis for comparison with experimental data.

Ab Initio Methods for High-Accuracy Energy and Property Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate calculations of molecular energies and properties. For a molecule like this compound, these high-level calculations would be valuable for benchmarking the results from more computationally efficient methods like DFT and for obtaining precise values for properties such as electron affinity and ionization potential.

Conformational Analysis and Potential Energy Surface Mapping

The isopropoxy group in this compound introduces conformational flexibility. A thorough conformational analysis would be necessary to identify the different possible spatial arrangements of this group relative to the benzene (B151609) ring. By systematically rotating the relevant dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be mapped out. This map reveals the energy barriers between different conformers and identifies the global minimum energy structure, which is the most stable conformation of the molecule.

Intermolecular Interactions and Crystal Packing Predictions

Understanding how molecules of this compound interact with each other is crucial for predicting its solid-state properties. Computational methods can be used to predict the most likely arrangement of molecules in a crystal lattice, a field known as crystal packing prediction. These predictions are based on the analysis of intermolecular forces such as hydrogen bonds, halogen bonds (involving the chlorine atom), and π-π stacking interactions between the benzene rings. The ethynyl (B1212043) group can also participate in specific C-H···π interactions. Identifying these interactions is key to understanding the supramolecular assembly and the resulting physical properties of the solid material.

Reaction Pathway Modeling and Transition State Characterization

Theoretical calculations can be used to model potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. A critical part of this process is the characterization of the transition state, which is the highest energy point along the reaction coordinate. Determining the structure and energy of the transition state allows for the calculation of the activation energy, providing insight into the reaction kinetics and mechanism.

Spectroscopic Parameter Prediction and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data that can be directly compared with experimental measurements. As mentioned, DFT and other methods can predict IR, NMR, and UV-Vis spectra. This predictive power is invaluable for several reasons. It can aid in the interpretation of complex experimental spectra, help to confirm the structure of a newly synthesized compound, and provide a deeper understanding of the relationship between molecular structure and spectroscopic properties. For this compound, a detailed comparison between calculated and experimental spectra would serve to validate the computational models used.

Molecular Interactions and Structure Activity Relationship Sar Studies of 2 Chloro 4 Ethynyl 1 Isopropoxybenzene in Model Systems

Ligand-Target Binding Studies in In Vitro Biochemical Assays (e.g., enzyme inhibition, receptor binding)

In vitro biochemical assays are fundamental to determining the biological activity of a compound. These assays measure the direct interaction between the molecule and a purified biological target, such as an enzyme or receptor, providing quantitative data on binding affinity and inhibitory potency.

Binding affinity describes the strength of the interaction between a ligand and its target. It is commonly quantified by the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50). A lower Kd value signifies a stronger binding affinity. sigmaaldrich.com The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biological target by 50% and is a key measure of a compound's potency. sigmaaldrich.complos.org

For a compound like 2-Chloro-4-ethynyl-1-isopropoxybenzene, which bears structural motifs common in kinase inhibitors, its potency would typically be evaluated against a panel of protein kinases. nih.govnih.gov

Illustrative Data: Inhibitory Activity of this compound Against a Panel of Protein Kinases

| Target Kinase | IC50 (nM) |

|---|---|

| Epidermal Growth Factor Receptor (EGFR) | 85 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 150 |

| c-Abl Tyrosine Kinase | 980 |

| p38α MAP Kinase | 2,500 |

This table contains hypothetical data for illustrative purposes only.

Enzyme kinetics studies provide deeper insight into the mechanism of inhibition. khanacademy.org Key parameters include the inhibition constant (Ki) and the maximum reaction velocity (Vmax). sigmaaldrich.comnih.gov The Ki is a more absolute measure of binding affinity than the IC50, as it is independent of substrate concentration. cmu.edu By analyzing how the inhibitor affects Vmax and the Michaelis constant (Km), the mode of inhibition—such as competitive, noncompetitive, or uncompetitive—can be determined. khanacademy.orgnih.gov

For a competitive inhibitor, Vmax remains unchanged while the apparent Km increases. For a noncompetitive inhibitor, Vmax decreases while Km remains unchanged. khanacademy.org

Illustrative Data: Kinetic Parameters for EGFR Inhibition by this compound

| Parameter | Value (No Inhibitor) | Value (+ Inhibitor) |

|---|---|---|

| Vmax (μmol/min) | 10.0 | 9.9 |

| Km (μM) | 5.0 | 15.0 |

| Ki (nM) | N/A | 42 |

| Inhibition Type | N/A | Competitive |

This table contains hypothetical data for illustrative purposes only, assuming a competitive inhibition mechanism.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Complex Prediction

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing how a ligand binds to its target protein. mdpi.comresearchgate.netnih.gov Molecular docking predicts the preferred orientation of a ligand within a protein's binding site, generating a binding score that estimates affinity. mdpi.com MD simulations then assess the stability of this predicted ligand-receptor complex over time, providing insights into conformational changes and the dynamics of the interaction. nih.govnih.gov

A hypothetical docking study of this compound into the ATP-binding site of the EGFR kinase domain could predict its binding pose. The simulation would likely place the benzene (B151609) ring deep within the hydrophobic pocket, with the substituents forming key interactions with amino acid residues.

Mechanistic Insights into Molecular Recognition and Binding Modes

The specific interactions between a ligand and its target underpin molecular recognition. nih.govmdpi.com Based on a hypothetical docking pose in the EGFR ATP-binding site, the binding mode of this compound can be rationalized:

Pi-Pi Stacking: The central benzene ring could form pi-pi stacking interactions with aromatic residues like Phenylalanine.

Hydrophobic Interactions: The isopropoxy group could extend into a hydrophobic pocket, while the chloro substituent could also contribute to hydrophobic contacts or form specific halogen bonds.

Hydrogen Bonding: The terminal alkyne of the ethynyl (B1212043) group can act as a hydrogen bond acceptor, potentially interacting with backbone amides in the hinge region of the kinase, a common interaction for ATP-competitive inhibitors. nih.gov

These combined interactions would anchor the molecule within the active site, preventing the binding of ATP and inhibiting enzyme activity.

Structure-Property Relationships for Tunable Molecular Functionality (e.g., optical properties, self-assembly)

Structure-property relationships describe how a molecule's chemical structure influences its physical and functional properties. The substituents on the this compound scaffold are crucial for tuning its functionality.

Optical Properties: Phenylacetylene derivatives are known to possess interesting optical properties. osti.gov The electronic nature of the substituents on the benzene ring can modulate the molecule's absorption and fluorescence spectra. nih.govnih.gov The interplay between the electron-withdrawing chloro group and the electron-donating isopropoxy group could be tuned to achieve desired photophysical characteristics.

Self-Assembly: Functionalized benzene derivatives can self-assemble into ordered supramolecular structures through non-covalent interactions like hydrogen bonding and pi-pi stacking. sdl.edu.sareading.ac.ukresearchgate.net The rigid ethynyl group can facilitate directional stacking, while the isopropoxy and chloro groups can influence intermolecular packing, potentially leading to the formation of nanomaterials with specific morphologies. acs.org

In Silico Screening and Design of Related Compounds Based on this compound Scaffold

The this compound structure can serve as a scaffold for the rational design of new compounds with improved properties. researchgate.net In silico screening allows for the rapid computational evaluation of virtual libraries of related molecules to identify candidates with potentially higher binding affinity or better selectivity. chemmethod.com

Structure-activity relationship (SAR) studies guide this process. mdpi.comnih.govmdpi.com For example, modifications to the scaffold could be explored computationally to predict their impact on binding.

Illustrative Data: In Silico Design Based on the Core Scaffold

| Modification to Scaffold | Predicted Change in Binding Affinity (ΔG, kcal/mol) | Rationale |

|---|---|---|

| Replace Isopropoxy with Methoxy | +0.5 | Reduced hydrophobic contact in the target pocket. |

| Replace Isopropoxy with Cyclopentyloxy | -1.2 | Enhanced hydrophobic interactions. |

| Move Chloro from C2 to C3 | +0.8 | Loss of a key hydrophobic or halogen bond interaction. |

This table contains hypothetical data for illustrative purposes only.

Q & A

Q. How can advanced statistical methods improve the interpretation of structure-activity relationship (SAR) data for derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.